molecular formula C21H19N3O7S B4582928 (5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4582928
M. Wt: 457.5 g/mol
InChI Key: LODUDLILDXDUND-OVCLIPMQSA-N
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Description

(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a diazinane ring, a nitrophenyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, including the formation of the diazinane ring and the introduction of the nitrophenyl and ethoxyphenyl groups. Common reagents used in these reactions include dimethoxybenzene, nitrobenzene, and ethoxybenzene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and substitution reagents like halogens or alkylating agents. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions and metabolic pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The diazinane ring and sulfanylidene group may also play a role in the compound’s biological activity by stabilizing its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O7S/c1-4-31-14-7-5-6-13(10-14)23-20(26)15(19(25)22-21(23)32)8-12-9-17(29-2)18(30-3)11-16(12)24(27)28/h5-11H,4H2,1-3H3,(H,22,25,32)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODUDLILDXDUND-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)/C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
Reactant of Route 5
(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(3-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

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